molecular formula C28H24N6O3 B6418167 3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040663-81-7

3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No. B6418167
CAS RN: 1040663-81-7
M. Wt: 492.5 g/mol
InChI Key: SWKYKNLJVDIFDR-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It is known to show versatile biological activities and is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in medicinal chemistry . Various methods have been reported for the synthesis of this scaffold that exhibits biological activity .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectroscopic techniques such as IR and NMR spectroscopy . For instance, the presence of two signals for C=O groups can be identified at 1650–1712 cm−1 in the IR spectrum .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the substituents present on the ring . Protodeboronation of alkyl boronic esters is one such reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer activity. A novel series of derivatives of this compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

EGFR Kinase Inhibition

The compound has been found to inhibit EGFR kinase, a protein that plays a crucial role in the signaling pathway of cell growth and proliferation. This makes it a potential candidate for the development of new anticancer drugs .

Biomedical Applications

The compound could potentially be used in biomedical applications. Alginate, a linear polymer composed of β-D-mannuronate (M) and its C-5 epimer α-L-guluronate (G) linked by β- (1->4) glycosidic bonds, is characterized by calculating parameters such as mannuronate/guluronate (M/G) ratio, guluronic acid content (G-content), and average length of blocks of consecutive G monomers (that is, N G>1 ). Knowledge of these parameters is important for an understanding of the functionality of alginate in TEMP formulations and applications .

Pharmaceutical Applications

The compound could also have potential applications in the pharmaceutical industry. Alginate may have utility as a scaffold or matrix material for TEMPs, in cell and tissue encapsulation applications, and in drug delivery formulations .

Molecular Chemosensors

The compound could potentially be used as a molecular chemosensor for metal ions, anions, and amino acids .

Luminophores

The compound could potentially be used in the construction of luminophores .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their structure and the target they interact with . They are known to bind in the biological system with a variety of enzymes and receptors .

Future Directions

The future research directions could involve the design and synthesis of new 1,2,4-triazole derivatives with improved biological activities . This could lead to the discovery of new drug candidates .

properties

IUPAC Name

1-methyl-5-[(4-methylphenyl)methyl]-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N6O3/c1-18-8-10-19(11-9-18)16-33-23-25(35)29-28(36)32(2)26(23)34-24(30-31-27(33)34)21-12-14-22(15-13-21)37-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3,(H,29,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKYKNLJVDIFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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